molecular formula C10H8ClNO B13161180 3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13161180
M. Wt: 193.63 g/mol
InChI Key: MSINREDVMWPZBS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a chlorinated phenyl group, an oxirane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent. Common reagents used in these reactions include hydrogen peroxide for epoxidation and sodium cyanide for cyanation. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance reaction efficiency and selectivity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Major Products

The major products formed from these reactions include diols, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular functions, making the compound useful in applications such as antimicrobial or anticancer therapies. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzonitrile
  • 2-Chlorophenylacetonitrile
  • 3-(2-Chlorophenyl)-2-propenenitrile

Uniqueness

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile is a synthetic organic compound notable for its unique structural features, including an oxirane ring, a chlorophenyl group, and a nitrile functional group. With a molecular formula of C_{10}H_{8}ClN and a molecular weight of approximately 193.63 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

C10H8ClN\text{C}_{10}\text{H}_{8}\text{ClN}

The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially disrupting normal cellular functions. This mechanism suggests its utility in targeting various diseases, particularly those involving rapid cell proliferation, such as cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's ability to interact with bacterial cell membranes and inhibit essential cellular processes has been documented in several studies.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, in vitro assays have demonstrated that the compound can effectively reduce cell viability in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of this compound on MCF7 cells reported an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. The compound was shown to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane disruption.
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Mechanism
AnticancerMCF75 μMApoptosis induction via ROS
AntimicrobialStaphylococcus aureus4 μg/mLMembrane disruption

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H8ClNO/c1-10(9(6-12)13-10)7-4-2-3-5-8(7)11/h2-5,9H,1H3

InChI Key

MSINREDVMWPZBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2Cl

Origin of Product

United States

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